

Animal Models for In Vivo Studies of Toddalolactone: Application Notes and Protocols

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Compound of Interest

Compound Name: *Toddalosin*

Cat. No.: *B1180838*

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Introduction

Toddalolactone is a naturally occurring coumarin isolated from *Toddalia asiatica* that has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-thrombotic properties.[1] Preclinical in vivo studies are crucial for evaluating the therapeutic potential and understanding the mechanisms of action of Toddalolactone. This document provides detailed application notes and protocols for utilizing relevant animal models to investigate the in vivo efficacy of Toddalolactone.

Data Presentation: Quantitative In Vivo Data for Toddalolactone

The following tables summarize the available quantitative data from in vivo studies investigating the effects of Toddalolactone and its source extract.

Table 1: In Vivo Anti-Inflammatory and Analgesic Effects of *Toddalia asiatica* Root Extract

Animal Model	Species	Treatment	Dose (mg/kg)	Route	Effect	% Inhibition/Reduction	Reference
Carrageenan-induced Paw Edema	Mouse	T. asiatica root bark extract	100	i.p.	Reduction in paw edema	37.04%	[2]
Formalin-induced Pain (Early Phase)	Mouse	T. asiatica root bark extract	200	i.p.	Antinociceptive activity	Significant (p < 0.01)	[2]
Formalin-induced Pain (Late Phase)	Mouse	T. asiatica root bark extract	100	i.p.	Antinociceptive activity	Highly significant (p < 0.001)	[2]

Table 2: In Vivo Effects of Toddalolactone in Osteoarthritis and Thrombosis Models

Animal Model	Species	Treatment	Dose (mg/kg)	Route	Effect	Key Findings	Reference
Anterior Cruciate Ligament Transection (ACLT)-induced Osteoarthritis	Mouse	Toddalolactone	Not Specified	i.p.	Attenuated cartilage erosion, inhibited bone resorption	Delayed cartilage erosion, reduced chondrocyte apoptosis, inhibited osteoclast activity	[3][4]
FeCl ₃ -induced Arterial Thrombosis	Mouse	Toddalolactone	Not Specified	i.p.	Reduced arterial thrombus weight	Significantly prolonged tail bleeding time	[5][6]
CCl ₄ -induced Liver Fibrosis	Mouse	Toddalolactone	Not Specified	i.p.	Reduced liver fibrosis	Decreased plasma hydroxyproline levels	[6]

Table 3: Pharmacokinetic Parameters of Toddalolactone in Rats

Species	Dose (mg/kg)	Route	C _{max} (µg/mL)	T _{max} (h)	t _{1/2} (h)	AUC _{0-t} (µg/mL/h)	Reference
Sprague-Dawley Rat	10	i.v.	0.42	0.25	1.05	0.46	[7]

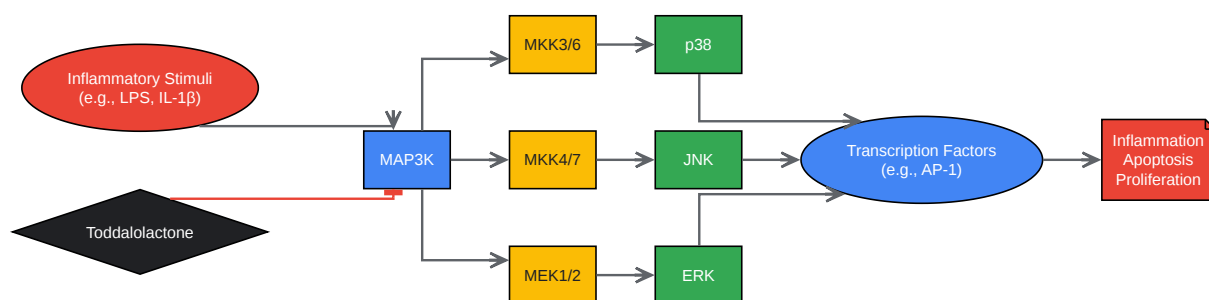
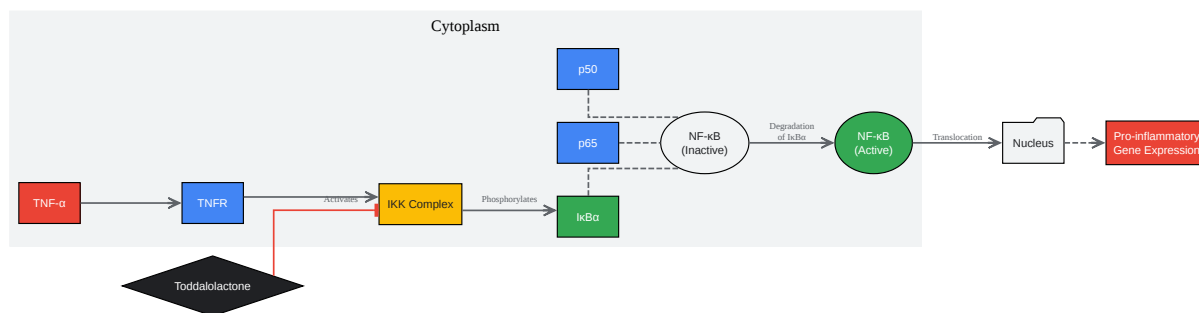
Signaling Pathways Modulated by Toddalolactone

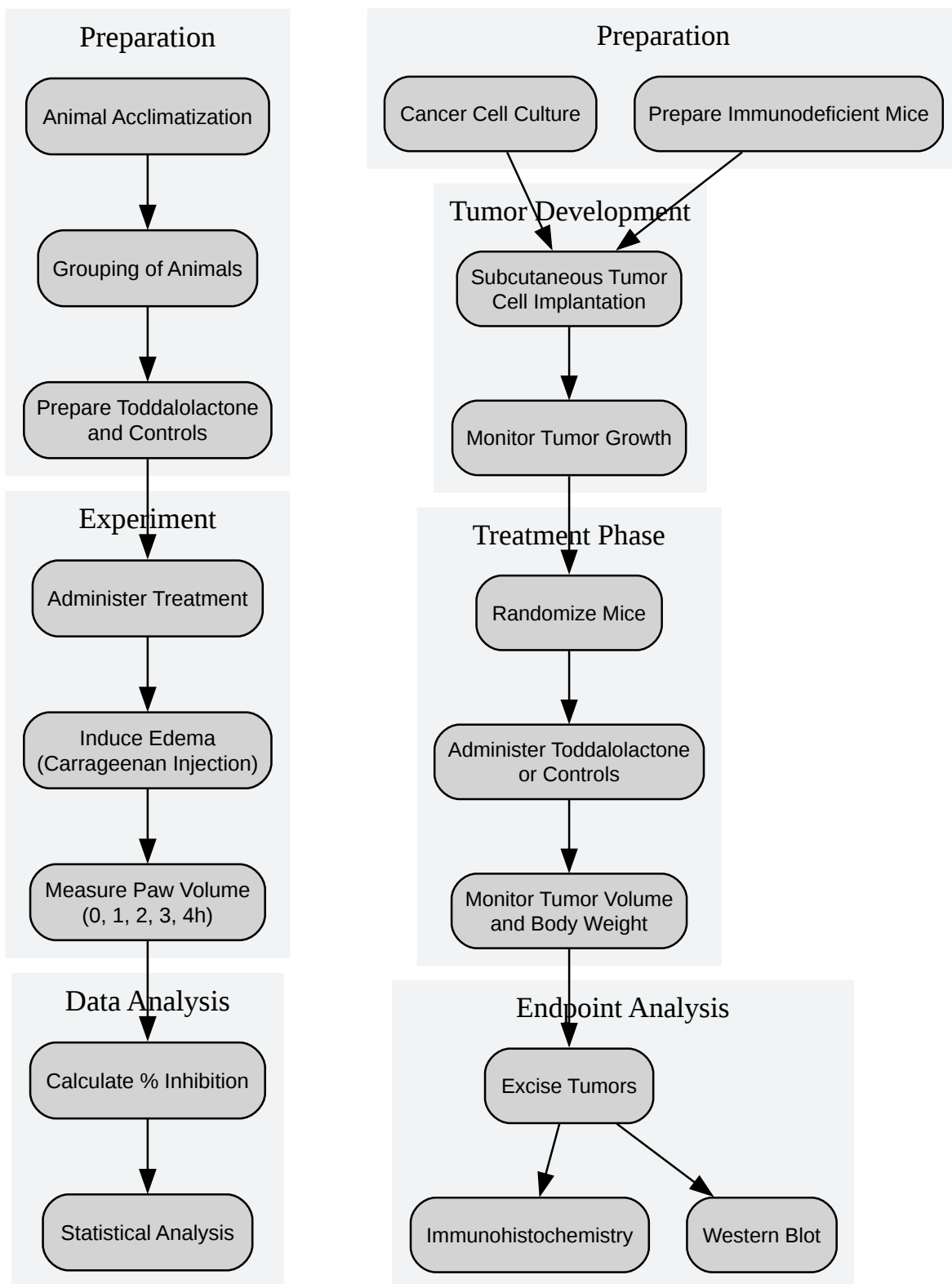
Toddalolactone has been shown to exert its effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF- κ B Signaling Pathway

The NF- κ B pathway is a critical regulator of inflammation, immunity, and cell survival.

Toddalolactone has been demonstrated to inhibit the activation of NF- κ B. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of I κ B α , which normally sequesters NF- κ B in the cytoplasm. By stabilizing I κ B α , Toddalolactone prevents the nuclear translocation of the p65 subunit of NF- κ B, thereby inhibiting the transcription of pro-inflammatory genes.





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